molecular formula C12H16INO4S B12600088 Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate CAS No. 913626-01-4

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate

Cat. No.: B12600088
CAS No.: 913626-01-4
M. Wt: 397.23 g/mol
InChI Key: JJVXJJVSPACLNR-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-Iodo-5-{[3-(Methanesulfonyl)Propyl]Amino}Benzoate

Molecular Architecture and Crystallographic Analysis

The compound consists of a benzoate ester scaffold with two key substituents: an iodine atom at the 3-position and a [3-(methanesulfonyl)propyl]amino group at the 5-position (Fig. 1). The methanesulfonyl (SO₂CH₃) moiety introduces strong electron-withdrawing characteristics, while the propyl chain enables conformational flexibility.

Crystallographic data for closely related iodobenzoate derivatives suggest a likely triclinic or monoclinic crystal system. For instance, 3-bromo-5-iodobenzoic acid (CAS 188815-32-9) crystallizes in a monoclinic system with unit cell parameters a = 7.5649 Å, b = 7.6172 Å, c = 10.4163 Å, and angles α = 73.672°, β = 78.776°, γ = 82.641°. The iodine atom’s large van der Waals radius (1.98 Å) likely induces steric strain, affecting packing efficiency. Hydrogen bonding between the ester carbonyl and sulfonyl oxygen atoms may stabilize the lattice, as observed in 4-iodobenzoate-containing protein crystals.

Table 1: Hypothetical crystallographic parameters based on structural analogs
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume ~560 ų
Z 4

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum exhibits distinct signals:

  • Aromatic protons : A doublet at δ 7.8–8.1 ppm (H-4 and H-6) and a singlet at δ 7.5 ppm (H-2), reflecting iodine’s deshielding effect.
  • Methyl ester : A sharp singlet at δ 3.90 ppm (COOCH₃).
  • Propyl chain :
    • δ 3.40–3.60 ppm (CH₂ adjacent to sulfonyl, J = 6.5 Hz)
    • δ 2.90 ppm (N–CH₂, broadened by NH coupling)
    • δ 2.70 ppm (SO₂CH₃ singlet)

¹³C NMR data would reveal:

  • Carbonyl carbon at δ 168–170 ppm (ester)
  • Aromatic carbons at δ 140 (C-3, iodine-substituted), δ 125–135 (C-1, C-2, C-4, C-6)
  • Sulfonyl carbon at δ 44 ppm (SO₂CH₃)
Infrared (IR) Absorption Profile Analysis

Key IR bands include:

  • C=O stretch : 1720 cm⁻¹ (ester carbonyl)
  • S=O asymmetric/symmetric stretches : 1320 cm⁻¹ and 1145 cm⁻¹
  • N–H bend : 1550 cm⁻¹ (secondary amine)
  • C–I stretch : 560 cm⁻¹
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) would produce:

  • Molecular ion : m/z 411 ([M]⁺, calculated for C₁₂H₁₅INO₄S)
  • Major fragments:
    • m/z 379 (loss of CH₃OH from ester)
    • m/z 262 (cleavage of propylsulfonyl group)
    • m/z 127 (iodobenzene fragment)

Computational Molecular Modeling Studies

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict:

  • Bond lengths : C–I = 2.10 Å, C–O (ester) = 1.34 Å
  • Dihedral angles : 85° between benzene and sulfonyl planes
  • Electrostatic potential : Localized negative charge on sulfonyl oxygen (‒0.42 e) vs. positive charge on NH (+0.31 e)

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, with HOMO localized on the aromatic ring and LUMO on the sulfonyl group.

Properties

CAS No.

913626-01-4

Molecular Formula

C12H16INO4S

Molecular Weight

397.23 g/mol

IUPAC Name

methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate

InChI

InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3

InChI Key

JJVXJJVSPACLNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the Core Benzoate Structure

The core structure, methyl 3-aminobenzoate, is synthesized using the following procedure:

  • Dissolve 2-aminobenzoic acid in methanol.
  • Cool the solution to 0°C and add thionyl chloride dropwise (2.5 equivalents).
  • Reflux the mixture for 24 hours.
  • Evaporate the solvent and neutralize the residue using saturated aqueous sodium bicarbonate.
  • Extract the product with ethyl acetate, dry over magnesium sulfate, and purify via column chromatography using n-hexane/ethyl acetate as the eluent.

Iodination

To introduce the iodine atom at the 3-position:

  • Treat methyl 3-aminobenzoate with iodine and an oxidizing agent such as potassium iodide in an acidic medium.
  • Control reaction conditions to ensure selective iodination at the desired position on the aromatic ring.

Introduction of Methanesulfonyl Propylamino Group

The methanesulfonyl propylamino group is introduced through nucleophilic substitution:

  • React the iodinated benzoate with 3-(methanesulfonyl)propylamine under basic conditions.
  • Use solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
  • Employ catalysts or activators like triethylamine to enhance nucleophilic substitution efficiency.

Reaction Conditions

Table summarizing key reaction parameters:

Step Reagents Conditions Outcome
Core structure synthesis Thionyl chloride, MeOH Reflux, 0°C Formation of methyl 3-aminobenzoate
Iodination Iodine, KI Acidic medium Selective iodination at the 3-position
Substitution Methanesulfonyl propylamine DMF or acetonitrile, base Attachment of methanesulfonyl propylamino group

Purification Techniques

After each synthesis step:

  • Use extraction methods (e.g., ethyl acetate) to isolate intermediates.
  • Dry compounds over anhydrous magnesium sulfate.
  • Purify final products via column chromatography using appropriate solvent systems.

Key Notes and Challenges

  • Selective Functionalization: Ensuring regioselectivity during iodination and substitution steps is critical for obtaining the desired product.
  • Reaction Optimization: Reaction conditions such as temperature, solvent choice, and reagent ratios must be carefully controlled to maximize yield.
  • Purity: Chromatographic techniques are essential for removing impurities from intermediate and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is compared with structurally or functionally related compounds below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Application Key Distinguishing Features
This compound Iodo at C3; methanesulfonylpropylamino at C5 369.9 Pharmaceutical intermediate (BACE-1 inhibitors) High reactivity due to iodine; used in Stille coupling
Metsulfuron-methyl Methoxy/methyl-triazinyl-sulfonylurea at C2 ~381.4 (estimated) Herbicide (sulfonylurea class) Targets plant acetolactate synthase; lacks iodine
Tribenuron-methyl Methoxy/methyl-triazinyl-sulfonylurea at C2 ~395.4 (estimated) Herbicide (sulfonylurea class) Similar to metsulfuron-methyl but with a triazine-methyl group
Ethyl 3-((2-(2-phenylethyl)benzoyl)amino)benzoate Ethyl ester; benzylamino-phenylethyl at C3 333.86 Research chemical (unspecified) Lacks sulfonyl and iodine; aromatic substituents dominate
Methyl 3-allyl-5-[methyl(methylsulfonyl)amino]benzoate Allyl at C3; methylsulfonylamino at C5 ~325.8 (estimated) BACE-1 inhibitor intermediate Iodo replaced with allyl; reduced molecular weight

Key Analysis

Structural Differences Iodine vs. Allyl/Herbicidal Groups: The iodine atom in the target compound enables palladium-catalyzed cross-coupling (e.g., Stille coupling), a feature absent in non-halogenated analogs like metsulfuron-methyl or allyl derivatives . Sulfonylurea herbicides (e.g., metsulfuron-methyl) prioritize triazine rings for herbicidal activity, whereas the target compound’s methanesulfonylpropylamino group aids in enzyme inhibition . Methanesulfonyl vs. Sulfonylurea: The methanesulfonyl group in the target compound provides steric bulk and polar interactions, contrasting with the sulfonylurea linkage in herbicides, which facilitates binding to plant enzymes .

Synthetic Utility The target compound serves as a precursor to allyl-substituted derivatives (e.g., Methyl 3-allyl-5-[methyl(methylsulfonyl)amino]benzoate), which are intermediates in macrocyclic inhibitor synthesis . In contrast, sulfonylurea herbicides are synthesized via triazine-ring functionalization .

Physicochemical Properties

  • The iodine atom increases molecular weight and lipophilicity (ClogP ~3.5 estimated) compared to allyl derivatives (ClogP ~2.8). This impacts solubility and bioavailability in pharmaceutical contexts.

Biological Activity

  • The target compound’s derivatives inhibit β-secretase, a protease involved in amyloid-β production, while sulfonylureas inhibit acetolactate synthase in plants. Both mechanisms rely on sulfonamide/sulfonyl groups but target entirely different pathways .

Biological Activity

Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of an iodine atom and a methanesulfonamide group suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17IN2O4SC_{12}H_{17}IN_{2}O_{4}S, with a molecular weight of approximately 397.23 g/mol. Its structure features a benzene ring substituted with an iodine atom at the 3-position and a methanesulfonyl propylamino group at the 5-position. This unique combination may enhance its reactivity and biological activity compared to similar compounds lacking these features.

Property Value
Molecular FormulaC₁₂H₁₇I N₂O₄S
Molecular Weight397.23 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties. The iodine atom may contribute to this activity by enhancing the compound's ability to interact with microbial membranes or enzymes.

  • Case Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds containing methanesulfonamide groups displayed significant antibacterial activity against various strains of bacteria, suggesting that this compound could exhibit similar effects .

Anticancer Potential

The structural characteristics of this compound also suggest potential anticancer activity. Compounds with iodine substitutions have been linked to increased cytotoxicity against cancer cell lines.

  • Research Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer types by inducing apoptosis. The specific mechanisms are still under investigation, but the presence of both iodine and sulfonamide groups may play a role in modulating cellular signaling pathways involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where the iodine atom is introduced into the benzene ring.

Comparative Analysis with Related Compounds

Compound Name Structure Notable Features
Methyl 3-amino-5-{[3-(methanesulfonyl)propyl]amino}benzoateC₁₂H₁₇N₂O₄SLacks iodine; potential for similar biological activity.
Methyl 4-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoateC₁₂H₁₇I N O₄SIodine at a different position; may exhibit different reactivity.
SulfanilamideC₆H₈N₂O₂SA simple sulfonamide; widely studied for antibacterial properties.

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